molecular formula C14H10N2O4S B1610964 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 245064-80-6

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B1610964
CAS No.: 245064-80-6
M. Wt: 302.31 g/mol
InChI Key: RQSVFGBNWQDWIN-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with a phenylsulfonyl group and a carboxylic acid moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable building block in various synthetic applications.

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrrolo[2,3-b]pyridine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl halides.

Common reagents and conditions used in these reactions include bases (e.g., triethylamine, sodium hydride), solvents (e.g., dichloromethane, tetrahydrofuran), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals

    Biology: In biological research, the compound is used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.

    Medicine: The compound has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory agents. Its ability to modulate specific molecular targets and pathways makes it a promising candidate for drug discovery.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the desired therapeutic effects. The carboxylic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(Phenylsulfonyl)pyrrole: This compound shares the phenylsulfonyl group but lacks the pyrrolo[2,3-b]pyridine core, resulting in different chemical properties and reactivity.

    1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid: This compound has a similar structure but with an indole core instead of pyrrolo[2,3-b]pyridine, leading to variations in biological activity and applications.

    4-Phenylsulfonyl-2,3,5,6-tetrachloropyridine: This compound contains a phenylsulfonyl group and a pyridine core, but with additional chlorine substituents, which can influence its reactivity and stability.

The uniqueness of this compound lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S/c17-14(18)12-9-16(13-11(12)7-4-8-15-13)21(19,20)10-5-2-1-3-6-10/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSVFGBNWQDWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50579231
Record name 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245064-80-6
Record name 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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